3-Phenyl-2,4-quinolinediol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-phényl-4-hydroxyquinolin-2(1H)-one implique généralement la condensation de dérivés de l'aniline avec des β-cétoesters en conditions acides ou basiques. La réaction se déroule par la formation d'un intermédiaire, qui subit une cyclisation pour produire la structure de quinolinone souhaitée. Les réactifs courants utilisés dans cette synthèse comprennent l'aniline, les β-cétoesters et des catalyseurs tels que l'acide p-toluènesulfonique ou l'éthylate de sodium.

Méthodes de production industrielles

En milieu industriel, la production de 3-phényl-4-hydroxyquinolin-2(1H)-one peut impliquer des procédés en batch à grande échelle ou des procédés continus. Ces méthodes assurent un rendement élevé et une pureté élevée du produit final. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-phényl-4-hydroxyquinolin-2(1H)-one subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des dérivés de la quinone.

Réduction : Le groupe carbonyle peut être réduit pour former des dérivés de l'hydroquinoline.

Substitution : Le cycle phényle peut subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en conditions acides.

Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés en conditions douces.

Substitution : Des réactifs électrophiles tels que les halogènes ou les groupes nitro sont utilisés en présence de catalyseurs tels que le chlorure de fer(III) ou le chlorure d'aluminium.

Principaux produits formés

Oxydation : Dérivés de la quinone.

Réduction : Dérivés de l'hydroquinoline.

Substitution : Quinolinones halogénées ou nitrées.

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of 3-Phenyl-2,4-quinolinediol lies in its anticancer properties. Research indicates that compounds derived from quinoline structures exhibit promising antiproliferative activities against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound, against human cancer cell lines such as COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The results showed that:

| Compound | IC50 (μM) COLO205 | IC50 (μM) H460 |

|---|---|---|

| This compound | 0.32 | 0.89 |

| Other derivatives | Varies | Varies |

These findings suggest that structural modifications in the quinoline framework can enhance anticancer efficacy, making it a valuable scaffold for drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications at specific positions on the quinoline ring can significantly affect biological activity.

Key Findings on SAR:

| Modification | Effect on Activity |

|---|---|

| Methoxy groups at positions 5, 6 | Increased potency |

| Substituted phenyl rings | Varied effects; some enhance activity while others do not |

This highlights the importance of chemical diversity in developing effective anticancer agents based on the quinoline scaffold .

Pharmacokinetics and Toxicity Profile

The pharmacokinetic properties of this compound have been assessed to determine its suitability as a therapeutic agent. In silico studies predict good absorption and bioavailability with minimal cardiotoxicity; however, some derivatives exhibit mutagenic potential as indicated by AMES toxicity testing .

Toxicity Assessment Summary:

| Compound | Toxicity Category |

|---|---|

| This compound | Non-carcinogenic |

| Selected derivatives | Potential mutagens |

This information is vital for guiding further development and ensuring safety profiles are established before clinical trials.

Mécanisme D'action

The mechanism of action of 3-phenyl-4-hydroxyquinolin-2(1H)-one involves its binding to the glycine site on the N-methyl-D-aspartate receptor complex. This binding inhibits the receptor’s activity, leading to a decrease in excitatory neurotransmission. The molecular targets include the receptor’s glycine-binding domain, and the pathways involved are related to the modulation of synaptic plasticity and neuroprotection .

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(arylméthyl)-4-hydroxyquinolin-2(1H)-one

- 3-(aryloxy)-4-hydroxyquinolin-2(1H)-one

Unicité

Le 3-phényl-4-hydroxyquinolin-2(1H)-one est unique en raison de ses propriétés antagonistes spécifiques au site de la glycine sur le complexe du récepteur N-méthyl-D-aspartate. Cette sélectivité en fait un composé précieux pour étudier le rôle du récepteur dans les processus neurologiques et pour développer des agents thérapeutiques potentiels .

Activité Biologique

3-Phenyl-2,4-quinolinediol (also known as 3-phenyl-2,4-dihydroxyquinoline) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

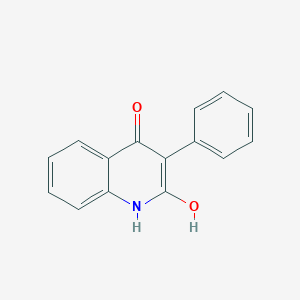

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 237.25 g/mol. The compound features a quinoline backbone, characterized by a fused benzene and pyridine ring system, with hydroxyl groups at the 2 and 4 positions and a phenyl group at the 3 position. This unique structure contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance:

- In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways critical for bacterial survival.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been highlighted for its antioxidant properties . This activity is crucial for neutralizing free radicals in biological systems, which can lead to oxidative stress and related diseases. The compound's dual hydroxyl groups enhance its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Interaction with DNA

One of the most intriguing aspects of this compound is its ability to intercalate into DNA . This property allows it to bind with DNA strands, potentially leading to alterations in DNA structure and function. Such interactions are particularly relevant in cancer research:

- Studies have shown that the compound can induce apoptosis in cancer cells by disrupting normal cellular processes related to DNA replication and repair.

- Molecular docking studies suggest that it may bind effectively to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and thus affecting cell division .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects on various cancer cell lines, including COLO205 (IC = 0.32 μM) and H460 (IC = 0.89 μM). These results indicate its potential as a lead compound for developing new anticancer therapies .

- Mechanistic Studies : Research has focused on understanding how this compound affects cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to downregulate cyclin B1 and CDK1, leading to G2/M phase arrest in cancer cells .

Comparative Analysis with Related Compounds

To better understand the significance of this compound's activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2,4-Dihydroxyquinoline | Quinoline with two hydroxyls | Antimicrobial activity; precursor |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used in dye synthesis; exhibits fluorescence |

| 5-Methylquinoline | Methyl group at position 5 | Exhibits different biological activities; less studied |

| 2-Aminoquinoline | Amino group at position 2 | Known for its antitumor properties |

The unique arrangement of functional groups in this compound enhances its reactivity and interaction capabilities compared to these similar compounds.

Propriétés

IUPAC Name |

4-hydroxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNISVGSZMGXKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164221 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727199 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14933-29-0 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-2,4-QUINOLINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SFL4LU2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.